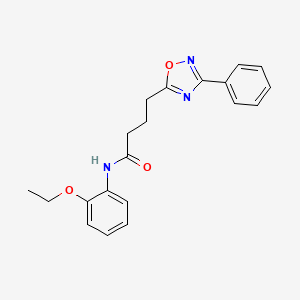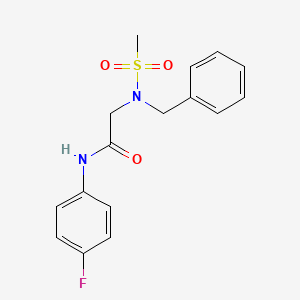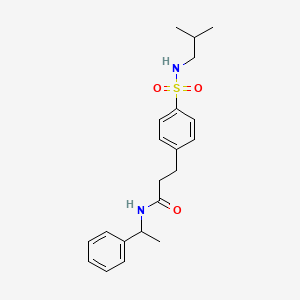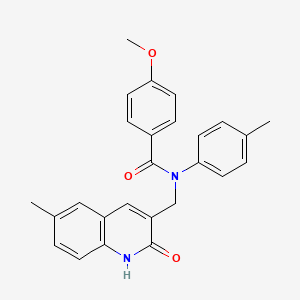
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, commonly known as EPOB or EPOB-D, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPOB is a synthetic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of EPOB is not fully understood, but studies have suggested that it targets the microtubule network in cells. Microtubules are essential components of the cytoskeleton that play a crucial role in cell division and migration. EPOB has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EPOB has been shown to have several biochemical and physiological effects. Studies have shown that EPOB can inhibit the activity of tubulin, a protein that is essential for microtubule assembly. EPOB has also been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in regulating cell division and apoptosis. In addition, EPOB has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in regulating gene expression.
実験室実験の利点と制限
One of the main advantages of EPOB is its potent anti-cancer activity against various types of cancer cells. EPOB has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer therapy. However, EPOB has some limitations for lab experiments. EPOB is a synthetic compound that requires careful optimization of reaction conditions to achieve high yields and purity. In addition, EPOB may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on EPOB. One area of research is to further elucidate the mechanism of action of EPOB. Studies are needed to determine the exact molecular targets of EPOB and how it disrupts microtubule dynamics. Another area of research is to investigate the potential of EPOB as a cancer therapy in animal models. Studies are needed to determine the efficacy and safety of EPOB in vivo. Finally, studies are needed to investigate the potential of EPOB as a therapeutic agent for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of EPOB involves the reaction of 2-ethoxybenzoyl chloride with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-4-(2-ethoxyphenyl)butane to yield EPOB. The synthesis of EPOB is a multistep process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
EPOB has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that EPOB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. EPOB has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-25-17-12-7-6-11-16(17)21-18(24)13-8-14-19-22-20(23-26-19)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRMQZEIZHGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)












